molecular formula C21H24N2O3 B2876199 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941919-72-8

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2876199
CAS No.: 941919-72-8
M. Wt: 352.434
InChI Key: PUQGZATVQZPROC-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperidine ring , a privileged scaffold ubiquitous in pharmaceutical agents due to its ability to confer favorable biological activity and pharmacokinetic properties . The 2-oxopiperidin-1-yl (2-piperidone) subunit is a particularly valuable motif for the design of bioactive molecules and has been identified as a key component in various therapeutic agents, including novel phenylacetamide derivatives investigated for their potential as Factor Xa inhibitors , which are important targets in anticoagulation therapy . The integration of the 4-methoxyphenyl and phenylpropanamide groups further enhances the molecule's utility as a versatile intermediate for structure-activity relationship (SAR) studies. This compound is presented as a high-purity building block for researchers developing new chemical entities, particularly in the fields of central nervous system (CNS) disorders and cardiovascular diseases, where similar structural templates have shown significant promise . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-12-11-17(15-18(19)23-14-6-5-9-21(23)25)22-20(24)13-10-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQGZATVQZPROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Analysis

Molecular Architecture

The compound features a central propanamide backbone (CH2CH2CONH–) linked to two aromatic systems:

  • A methoxy-substituted phenyl group at position 4-methoxy-3-(2-oxopiperidin-1-yl)
  • A benzenesulfonyl moiety at the propanamide’s terminal position

The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, contributing to the molecule’s conformational rigidity.

Table 1: Key Structural Data
Property Value Source
CAS Number 1207035-16-2
Molecular Formula C21H24N2O5S
Molecular Weight 416.5 g/mol
Key Functional Groups Sulfonamide, Lactam, Methoxy

Preparation Methods

Retrosynthetic Analysis

The synthesis is deconstructed into three critical intermediates:

  • 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline (Aromatic core)
  • 3-(Phenylsulfonyl)propanoic acid (Sulfonyl precursor)
  • Coupling reagents for amide bond formation

Stepwise Synthesis

Piperidinone Ring Formation

The 2-oxopiperidin-1-yl group is synthesized via cyclization of δ-aminovaleric acid derivatives. In a representative protocol:

  • Strecker Condensation : N-Benzylpiperidone reacts with KCN/(NH4)2CO3 to form α-aminonitrile (Yield: 78%).
  • Hydrolysis : The nitrile is converted to a carboxylic acid using 6M HCl at 110°C for 8 hr.
  • Lactamization : Intramolecular cyclization with DCC/DMAP in dichloromethane yields 2-oxopiperidine.
Sulfonylation of Propanamide

3-(Phenylsulfonyl)propanoic acid is prepared through:

  • Radical Sulfonation : Propanoic acid reacts with benzenesulfonyl chloride (1.2 eq) under UV light (λ=254 nm) in CCl4.
  • Acid Chloride Formation : Treated with SOCl2 (2 eq) at 60°C for 3 hr.
Amidation Coupling

The final step employs HATU-mediated coupling under inert conditions:

# Example reaction setup  
Substrate: 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline (1.0 eq)  
Reagent: 3-(Phenylsulfonyl)propanoic acid chloride (1.1 eq)  
Coupling Agent: HATU (1.5 eq), DIPEA (3.0 eq)  
Solvent: Anhydrous DMF, 0°C → RT, 12 hr  
Workup: Aqueous NaHCO3 wash, column chromatography (SiO2, EtOAc/Hexane 1:3)  
Yield: 82-87%  
Table 2: Comparative Synthesis Routes
Method Reagents Temperature Yield Purity (HPLC)
HATU Coupling HATU/DIPEA/DMF 0°C→RT 87% 95.3%
EDC/NHS EDC/HOBt/CH2Cl2 RT 73% 89.1%
Schotten-Baumann NaOH/Acetone 0-5°C 68% 91.4%

Reaction Mechanisms and Kinetics

Amidation Dynamics

The HATU-mediated coupling proceeds via:

  • Activation : HATU generates acyloxyphosphonium intermediate with the acid chloride
  • Nucleophilic Attack : Aniline’s NH2 attacks the activated carbonyl (ΔG‡ = 18.7 kcal/mol)
  • Byproduct Elimination : Release of tetramethylurea and phosphate derivatives

Physicochemical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.32 (d, J=8.8 Hz, 2H, ArH), 5.71 (t, J=4.8 Hz, 1H, CONH), 3.72 (s, 3H, OCH3)
  • HRMS (ESI+) : m/z calc. for C21H24N2O5S [M+H]+: 417.1489, found: 417.1492

Solubility Profile

Solvent Solubility (mg/mL) Temperature
DMSO 45.2 25°C
Ethanol 8.9 25°C
Water <0.1 25°C

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidinone ring can be reduced to form a piperidine ring.

    Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Based Substituents

3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide ()

  • Key Differences :

  • The target compound has a 2-oxopiperidin-1-yl group, whereas this analog features a piperidinylsulfonyl group.
  • A chloro substituent is present on the propanamide chain in the analog, absent in the target.
    • Implications :
  • The chloro substituent in the analog could enhance electrophilicity but may introduce metabolic instability or toxicity risks.

N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ()

  • Key Differences :

  • The phenyl ring in this compound is substituted with a methoxymethyl-piperidinyl group at the 4-position, contrasting with the target’s 3-(2-oxopiperidin-1-yl)-4-methoxyphenyl moiety.
    • Implications :
  • Substitution at the 4-position (vs. 3-position in the target) alters steric hindrance, possibly affecting receptor-binding interactions .

Propanamide Derivatives with Hydroxamic Acid Groups

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()

  • Key Differences :

  • Contains a hydroxamic acid group (–NH–OH) instead of a simple amide.
  • Substituents include a 4-chlorophenyl and cyclohexyl group.
    • Implications :
  • The hydroxamic acid moiety enables metal chelation (e.g., zinc in metalloenzymes), making such compounds potent inhibitors of histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). The target compound’s lack of this group limits its utility in metal-dependent mechanisms .
  • The chloro substituent may improve binding to hydrophobic enzyme pockets but raises toxicity concerns.

Aromatic Backbone Variants

3-Chloro-N-phenyl-phthalimide ()

  • Key Differences :

  • A phthalimide core replaces the propanamide backbone.
  • Chloro substitution is on the aromatic ring.
    • Implications :
  • The phthalimide structure is planar and rigid, favoring π-π stacking interactions in polymer synthesis (e.g., polyimides). The target’s flexible propanamide chain may instead support conformational adaptability in biological targets .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

  • Key Differences :

  • Features a fluoro-biphenyl group and indole-ethyl substituent.
    • Implications :
  • The fluorine atom enhances metabolic stability via reduced oxidative metabolism.

Comparative Data Table

Compound Name Key Substituents Functional Groups Key Properties/Applications
Target : N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide 4-methoxy, 3-(2-oxopiperidin-1-yl), 3-phenylpropanamide Amide, oxopiperidine Potential hydrogen bonding, conformational flexibility
3-Chloro-N-[4-methoxy-3-(piperidinylsulfonyl)phenyl]propanamide 3-(piperidinylsulfonyl), 4-methoxy, chloro-propanamide Sulfonamide, chloro High polarity, potential enzyme inhibition
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide 4-chlorophenyl, cyclohexyl, hydroxamic acid Hydroxamic acid Metal chelation, HDAC/MMP inhibition
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 4-methoxymethyl-piperidinyl, N-phenyl Methoxymethyl Enhanced lipophilicity, CNS-targeting potential
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide 2-fluoro-biphenyl, indole-ethyl Fluoro, indole Serotonin receptor interaction, metabolic stability

Research Findings and Implications

  • Electronic Effects : The oxopiperidinyl group in the target compound likely enhances hydrogen-bonding capacity compared to sulfonamide or methoxymethyl analogs, favoring interactions with polar enzyme active sites .
  • Biological Activity : Hydroxamic acid derivatives () outperform the target in metal-dependent mechanisms, but the target’s simplicity may reduce off-target toxicity.
  • Synthetic Considerations : Analogous propanamides (e.g., ) are synthesized via amide coupling, suggesting the target could be prepared similarly, with oxopiperidinyl introduction requiring specialized steps like cyclization .

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound with potential biological activity. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, and it has garnered attention for its possible therapeutic applications, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352 Da
LogP3.11
Polar Surface Area (Å)59
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of a piperidinone intermediate followed by coupling with a methoxylated phenyl derivative using peptide coupling reagents under mild conditions.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown effectiveness in inhibiting cell growth in HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma cells, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
PIB-SO 36HT-2950
PIB-SO 44M2175
PIB-SO 45MCF7100

These compounds have been shown to disrupt cell cycle progression, particularly blocking the G2/M phase, which is crucial for cancer cell proliferation. Mechanistically, they may bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Protein Binding : The compound may interact with various proteins, affecting their structure and function, which can lead to therapeutic effects.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of phenyl derivatives similar to this compound, researchers observed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. Notably, the study highlighted that certain derivatives exhibited lower toxicity towards normal cells compared to their cancerous counterparts, suggesting a potential therapeutic window for further development .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of compounds bearing the methoxy and piperidine moieties. The results indicated that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .

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